molecular formula C28H25N5O3 B10913572 6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913572
M. Wt: 479.5 g/mol
InChI Key: DMMGZJIITSXXKC-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, cyclopropylation, and the introduction of the methoxyphenyl and pyrazolyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs) or heat shock protein 90 (Hsp90), which are involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine have similar structures and biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-(2-methylbenzyl)-1H-pyrazole, share structural similarities and potential therapeutic applications.

Uniqueness

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting biological activities. The presence of the cyclopropyl, methoxyphenyl, and pyrazolyl groups imparts distinct chemical properties and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H25N5O3/c1-17-5-3-4-6-20(17)15-33-16-21(14-29-33)30-27(34)23-13-24(18-7-8-18)31-28-25(23)26(32-36-28)19-9-11-22(35-2)12-10-19/h3-6,9-14,16,18H,7-8,15H2,1-2H3,(H,30,34)

InChI Key

DMMGZJIITSXXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6

Origin of Product

United States

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